molecular formula C8H8ClN3O B12893717 5-Chloro-1-ethoxy-benzotriazole CAS No. 68229-95-8

5-Chloro-1-ethoxy-benzotriazole

Cat. No.: B12893717
CAS No.: 68229-95-8
M. Wt: 197.62 g/mol
InChI Key: RYEGDQMZJKNEGJ-UHFFFAOYSA-N
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Description

5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a benzotriazole ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 1-position. Benzotriazoles are known for their stability and are often used in various chemical applications due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine using iron powder in an acidic medium, yielding 4-chloro-1,2-phenylenediamine.

    Diazotization and Cyclization: The diamine undergoes diazotization followed by cyclization to form 5-chloro-1H-benzo[d][1,2,3]triazole.

    Ethoxylation: Finally, the triazole is ethoxylated to introduce the ethoxy group at the 1-position.

Industrial Production Methods

Industrial production of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the benzotriazole ring.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products

    Substituted Benzotriazoles: Products from substitution reactions.

    Oxidized or Reduced Benzotriazoles: Products from oxidation or reduction reactions.

Scientific Research Applications

5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The benzotriazole ring’s electronic properties allow it to participate in electron transfer reactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-benzo[d][1,2,3]triazole: Lacks the ethoxy group, making it less reactive in certain applications.

    1-Ethoxy-1H-benzo[d][1,2,3]triazole: Lacks the chlorine atom, affecting its electronic properties and reactivity.

Uniqueness

5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the chlorine atom and the ethoxy group. This combination enhances its reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

68229-95-8

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-1-ethoxybenzotriazole

InChI

InChI=1S/C8H8ClN3O/c1-2-13-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2H2,1H3

InChI Key

RYEGDQMZJKNEGJ-UHFFFAOYSA-N

Canonical SMILES

CCON1C2=C(C=C(C=C2)Cl)N=N1

Origin of Product

United States

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